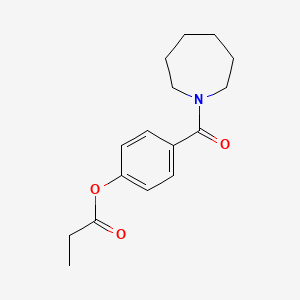![molecular formula C19H31ClN2O B4405179 1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405179.png)
1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Mecanismo De Acción
1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride selectively activates α7 nAChRs, which are widely distributed in the central nervous system and play a key role in cognitive function, memory, and learning. Activation of α7 nAChRs leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. This compound has been shown to enhance synaptic plasticity and improve cognitive function by increasing the release of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased release of acetylcholine, dopamine, and glutamate, enhanced synaptic plasticity, and improved cognitive function, memory, and learning. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride is its selectivity for α7 nAChRs, which allows for more precise targeting of these receptors in experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. Another area of interest is the development of more potent and selective agonists of α7 nAChRs, which may have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Propiedades
IUPAC Name |
1-[3-(2,4-dimethyl-6-prop-2-enylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.ClH/c1-5-7-18-15-16(2)14-17(3)19(18)22-13-6-8-21-11-9-20(4)10-12-21;/h5,14-15H,1,6-13H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHPDJRQJRXLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCCN2CCN(CC2)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4405102.png)


![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4405134.png)

![ethyl 4-{4-[(ethylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4405146.png)
![methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate](/img/structure/B4405150.png)
![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405158.png)

![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4405170.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile](/img/structure/B4405181.png)
![4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4405187.png)

![3-methyl-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4405205.png)